![molecular formula C6H14N2O3 B044584 5-Hydroxylysine CAS No. 1190-94-9](/img/structure/B44584.png)
5-Hydroxylysine
Overview
Description
5-Hydroxylysine (Hyl) is an amino acid with the molecular formula C6H14N2O3 . It was first discovered in 1921 by Donald Van Slyke as the 5-hydroxylysine form . It arises from a post-translational hydroxy modification of lysine and is most widely known as a component of collagen .
Molecular Structure Analysis
The molecular structure of 5-Hydroxylysine is C6H14N2O3 . The 5-Hydroxylysine molecule contains a total of 24 bonds. There are 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .
Chemical Reactions Analysis
5-Hydroxylysine arises from a post-translational hydroxy modification of lysine . It is most widely known as a component of collagen . It is biosynthesized from lysine via oxidation by lysyl hydroxylase enzymes .
Physical And Chemical Properties Analysis
5-Hydroxylysine has a molecular formula of C6H14N2O3 and a molecular weight of 162.18696 g/mol . The InChI of 5-Hydroxylysine is InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11) .
Scientific Research Applications
Metabolic Indicators of Keloid Severity
5-Hydroxylysine has been identified as a metabolic indicator of keloid severity . Keloids are a skin fibroproliferative disease with unknown pathogenesis. Metabolomics provides a new perspective for revealing biomarkers related to metabolites and their metabolic mechanisms . In a study, metabolomics and transcriptomics were used for data analysis, and it was found that 5-hydroxylysine may be a metabolic indicator of keloid severity .
Role in Metabolic Pathways
The metabolic pathways which play important roles in the pathogenesis of keloids included arachidonic acid metabolism and d-arginine and d-ornithine metabolism . 5-Hydroxylysine plays a significant role in these metabolic pathways .
Use in Metabolomic Profiling
5-Hydroxylysine is used in metabolomic profiling, a technique used to analyze biological samples for their chemical constituents . This technique is used to identify and quantify metabolites in a variety of biological samples, providing a snapshot of the metabolic status of a cell, tissue, or organism at a particular point in time .
Pharmaceutical Intermediate
5-Hydroxylysine is an important pharmaceutical intermediate with a variety of regional and stereoisomers . It is used in the synthesis of various pharmaceutical compounds .
Role in Hydroxylation of Amino Acids
Hydroxylation of amino acids is one of the most common C-H bond functionalization reactions . 5-Hydroxylysine plays an important role in this process .
Use in Biocatalytic Synthesis
For the manufacture of hydroxy amino acids (HAAs), the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis . 5-Hydroxylysine is used in this biocatalytic synthesis approach .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMODUONRAFBET-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317083 | |
Record name | L-Hydroxylysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Hydroxylysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
23 mg/mL | |
Record name | 5-Hydroxylysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Hydroxylysine | |
CAS RN |
1190-94-9 | |
Record name | L-Hydroxylysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxylysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Hydroxylysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythro-5-hydroxy-L-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYLYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQB349IUB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Hydroxylysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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